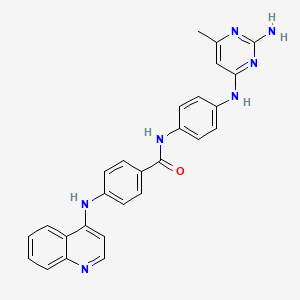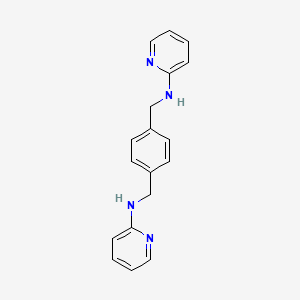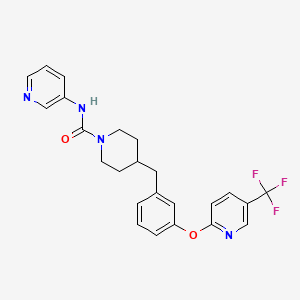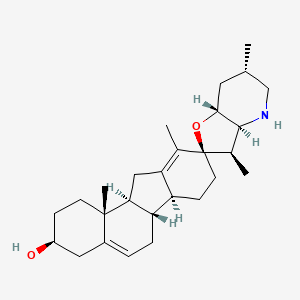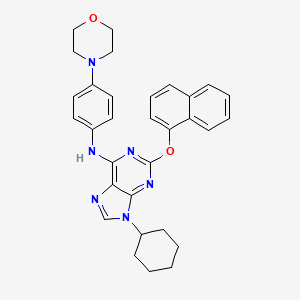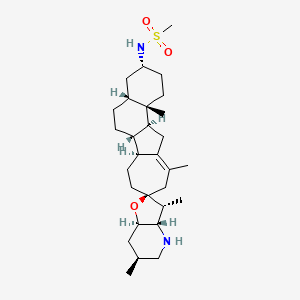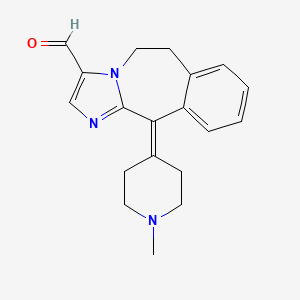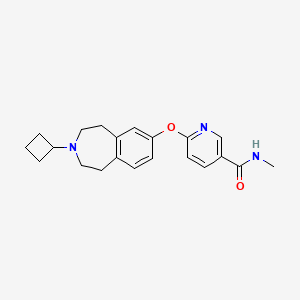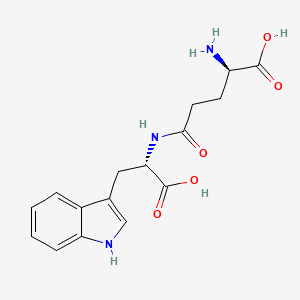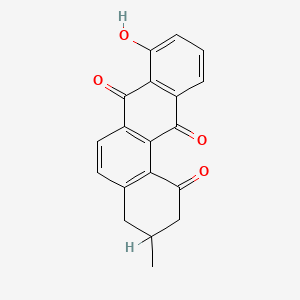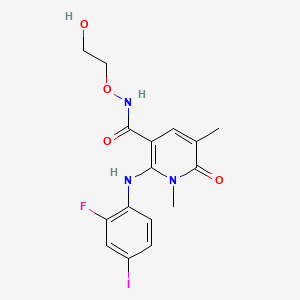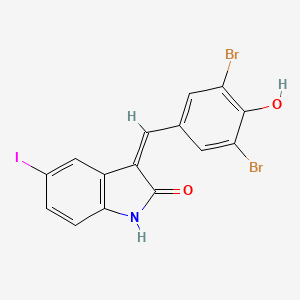
AZD8329
Übersicht
Beschreibung
AZD8329 ist ein potenter Inhibitor des Enzyms 11-beta-Hydroxysteroid-Dehydrogenase Typ 1 (11β-HSD1). Dieses Enzym ist an der Umwandlung von inaktivem Cortison in aktives Cortisol beteiligt, das eine bedeutende Rolle in Stoffwechselprozessen spielt. This compound hat eine hohe Selektivität für 11β-HSD1 gegenüber anderen ähnlichen Enzymen gezeigt, was es zu einem wertvollen Werkzeug bei der Erforschung von Stoffwechselerkrankungen und potenziellen therapeutischen Anwendungen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AZD8329 umfasst mehrere Schritte, die typischerweise mit kommerziell erhältlichen Reagenzien beginnen. Zu den wichtigsten Schritten gehört die Bildung eines Pyrazolrings, gefolgt von verschiedenen Modifikationen der funktionellen Gruppen, um die gewünschte Struktur zu erreichen. Die Reaktionen werden in der Regel unter einer Stickstoffatmosphäre durchgeführt, um Oxidation und Abbau empfindlicher Zwischenprodukte zu verhindern .
Industrielle Produktionsverfahren: Für die großtechnische Produktion wurde ein umweltfreundlicher Ansatz zur Synthese von this compound entwickelt. Diese Methode konzentriert sich auf die Optimierung der Reaktionsbedingungen, um die Ausbeute zu verbessern und die Umweltbelastung zu reduzieren. Das Verfahren beinhaltet die Verwendung weniger gefährlicher Reagenzien und Lösungsmittel sowie die Implementierung effizienter Reinigungstechniken, um hochreines this compound zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, gehören verschiedene Säuren, Basen und Oxidationsmittel. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dichlormethan oder Acetonitril bei kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden häufig verwendet, um die Struktur-Aktivitäts-Beziehung zu untersuchen und die pharmakologischen Eigenschaften der Verbindung zu optimieren .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei Stoffwechselerkrankungen wie Fettleibigkeit und Typ-2-Diabetes untersucht. Durch die Hemmung von 11β-HSD1 reduziert this compound die Umwandlung von Cortison in Cortisol, wodurch der Cortisolspiegel gesenkt und die Stoffwechselaussagen verbessert werden . Darüber hinaus wurde this compound in präklinischen Studien eingesetzt, um seine Auswirkungen auf das Fettgewebe und die Leberfunktion zu untersuchen .
Im Bereich der Chemie dient this compound als wertvolles Werkzeug für die Untersuchung der Enzyminhibition und die Entwicklung neuer Inhibitoren mit verbesserter Selektivität und Potenz. In der Biologie und Medizin wird es verwendet, um die Rolle von Cortisol in verschiedenen physiologischen Prozessen und sein Potenzial als therapeutisches Ziel zu untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung des Enzyms 11β-HSD1. Dieses Enzym ist für die Umwandlung von inaktivem Cortison in aktives Cortisol verantwortlich. Durch die Hemmung von 11β-HSD1 reduziert this compound den Cortisolspiegel, was zu verbesserten Stoffwechselaussagen bei Erkrankungen wie Fettleibigkeit und Typ-2-Diabetes führen kann . Zu den molekularen Zielstrukturen von this compound gehört das aktive Zentrum von 11β-HSD1, an das es bindet und das Enzym daran hindert, die Umwandlung von Cortison in Cortisol zu katalysieren .
Analyse Chemischer Reaktionen
Types of Reactions: AZD8329 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include various acids, bases, and oxidizing agents. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
AZD8329 has been extensively studied for its potential therapeutic applications in metabolic diseases such as obesity and type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the conversion of cortisone to cortisol, thereby decreasing cortisol levels and improving metabolic outcomes . Additionally, this compound has been used in preclinical studies to investigate its effects on adipose tissue and liver function .
In the field of chemistry, this compound serves as a valuable tool for studying enzyme inhibition and developing new inhibitors with improved selectivity and potency. In biology and medicine, it is used to explore the role of cortisol in various physiological processes and its potential as a therapeutic target .
Wirkmechanismus
AZD8329 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces cortisol levels, which can lead to improved metabolic outcomes in conditions such as obesity and type 2 diabetes . The molecular targets of this compound include the active site of 11β-HSD1, where it binds and prevents the enzyme from catalyzing the conversion of cortisone to cortisol .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die AZD8329 ähneln, gehören andere 11β-HSD1-Inhibitoren wie BVT-14225 und AGI-5198. Diese Verbindungen zielen ebenfalls auf das 11β-HSD1-Enzym ab, können sich jedoch in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden .
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für 11β-HSD1 gegenüber anderen ähnlichen Enzymen wie 11β-HSD2 und 17β-HSD1 aus. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial. Darüber hinaus hat this compound in präklinischen Modellen von Stoffwechselerkrankungen eine signifikante Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
CAS-Nummer |
1048668-70-7 |
|---|---|
Molekularformel |
C25H31N3O3 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31) |
InChI-Schlüssel |
XWBXJBSVYVJAMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |
Kanonische SMILES |
CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |
Aussehen |
White solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid 4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid AZD8329 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
